Mniopetal D

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

158761-01-4 |

|---|---|

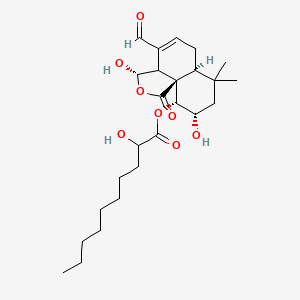

Molecular Formula |

C25H38O8 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

[(3S,6aS,9S,10R,10aR)-4-formyl-3,9-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-10-yl] 2-hydroxydecanoate |

InChI |

InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-20-17(28)13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1 |

InChI Key |

JFWFXOAWDVOLHC-LSNLLVJGSA-N |

Isomeric SMILES |

CCCCCCCCC(C(=O)O[C@H]1[C@H](CC([C@H]2[C@@]13C([C@H](OC3=O)O)C(=CC2)C=O)(C)C)O)O |

Canonical SMILES |

CCCCCCCCC(C(=O)OC1C(CC(C2C13C(C(OC3=O)O)C(=CC2)C=O)(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mniopetals: A Class of Drimane Sesquiterpenoid HIV-1 Reverse Transcriptase Inhibitors from Mniopetalum sp.

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The mniopetals are a group of drimane sesquiterpenoids isolated from the basidiomycete Mniopetalum sp., notable for their inhibitory activity against HIV-1 reverse transcriptase (RT). This document provides a comprehensive overview of the discovery, isolation, and biological activity of this class of compounds. Due to the limited availability of specific data for Mniopetal D in publicly accessible literature, this guide focuses on the mniopetals as a collective group, with specific examples where data is available. The methodologies presented are based on established protocols for the isolation and characterization of fungal secondary metabolites.

Discovery and Biological Activity

The mniopetals, including Mniopetal A, B, C, D, and E, were first reported as novel inhibitors of HIV-1 reverse transcriptase by Lorenzen and Anke. These compounds belong to the drimane class of sesquiterpenoids, a group of C15 isoprenoids known for their diverse biological activities.[1][2][3][4] The primary reported bioactivity of the mniopetals is the inhibition of HIV-1 RT, a critical enzyme in the life cycle of the human immunodeficiency virus.

Isolation of Mniopetals from Mniopetalum sp.

The isolation of mniopetals from Mniopetalum sp. follows a general workflow for the extraction and purification of fungal secondary metabolites. This process typically involves fermentation of the fungus, followed by extraction of the mycelium and culture broth, and subsequent chromatographic separation.

Fermentation and Extraction

Mniopetalum sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites. After an adequate incubation period, the mycelium is separated from the culture broth by filtration. Both the mycelium and the broth are then extracted with organic solvents, such as ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual mniopetal compounds. A typical purification cascade is outlined below.

Experimental Protocol: General Chromatographic Purification of Mniopetals

-

Initial Fractionation: The crude extract is adsorbed onto silica gel and subjected to vacuum liquid chromatography (VLC) or column chromatography using a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol).

-

Further Separation: Fractions showing promising activity in a preliminary bioassay (e.g., an HIV-1 RT inhibition assay) are further purified using techniques such as Sephadex LH-20 chromatography and medium-pressure liquid chromatography (MPLC).

-

Final Purification: High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile-water or methanol-water, is employed to obtain the pure mniopetal compounds.

The following diagram illustrates a generalized workflow for the isolation of mniopetals.

Structure Elucidation

The chemical structures of the isolated mniopetals are determined using a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation of Mniopetals

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of each compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments are used to establish the connectivity of atoms and build the carbon skeleton. Nuclear Overhauser effect spectroscopy (NOESY) is used to determine the relative stereochemistry.

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

Table 1: Spectroscopic Data for Drimane Sesquiterpenoids (General)

| Technique | Information Obtained |

| HRMS | Molecular Formula |

| ¹H NMR | Proton chemical shifts, coupling constants |

| ¹³C NMR | Carbon chemical shifts |

| COSY | ¹H-¹H correlations |

| HSQC | ¹H-¹³C one-bond correlations |

| HMBC | ¹H-¹³C long-range correlations |

| NOESY | Spatial proximity of protons |

| IR | Functional groups (e.g., -OH, C=O) |

| UV-Vis | Conjugated systems |

Note: Specific spectroscopic data for this compound is not available in the reviewed literature. This table represents the general data obtained for this class of compounds.

Signaling Pathway Inhibition

As inhibitors of HIV-1 reverse transcriptase, the mniopetals interfere with the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication and integration into the host genome. The following diagram illustrates the inhibition of this pathway.

Conclusion

The mniopetals from Mniopetalum sp. represent a promising class of natural products with potential for the development of new antiretroviral agents. While detailed information on this compound is currently limited in the public domain, the available data on the mniopetal class highlights the importance of fungal secondary metabolites in drug discovery. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.

References

- 1. Design and synthesis of novel inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MK-8527 is a novel inhibitor of HIV-1 reverse transcriptase translocation with potential for extended-duration dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mniopetals: A Technical Guide to Mniopetal E Structure Elucidation

An in-depth analysis of the chemical architecture of Mniopetal E, a drimane sesquiterpenoid with noteworthy biological activity, is presented. Due to the limited availability of specific public information on "Mniopetal D," this guide will focus on the closely related and structurally significant Mniopetal E. The total synthesis of (-)-mniopetal E has been instrumental in confirming the absolute stereochemistry of this class of antibiotics.

Mniopetal E is a member of the biologically intriguing mniopetal family of compounds (A-D), sharing a common skeletal framework.[1] Its significance is underscored by its inhibitory activity against the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[2] The elucidation of its complex stereochemistry was definitively established through total synthesis.

Spectroscopic Data and Physicochemical Properties

Table 1: Physicochemical Properties of a Related Sesquiterpene

| Property | Value | Reference |

| Molecular Formula | C15H24O2 | [3] |

| Molecular Weight | 236.35 g/mol | [3] |

| InChIKey | PJKDZBIZDKARAM-QKGCVVFFSA-N | [3] |

Experimental Protocols for Structural Elucidation

The definitive structural assignment of complex natural products like the mniopetals is achieved through a combination of spectroscopic analysis and, crucially, total chemical synthesis.

General Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are typically recorded on high-field spectrometers (e.g., 500 MHz) using deuterated solvents such as chloroform-d (CDCl₃).[4] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.[4]

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are acquired using techniques like electrospray ionization (ESI) to determine the exact mass and elemental composition of the molecule.[4]

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) stretching frequencies.[4]

Total Synthesis of (-)-Mniopetal E

The total synthesis of (-)-Mniopetal E served to unambiguously confirm its structure and absolute stereochemistry.[1][2] A key strategic element of the synthesis was the stereoselective intramolecular Diels-Alder reaction to construct the core octahydronaphthalene structure.[1]

Key Synthetic Steps: [2]

-

Starting Material: The synthesis commenced from a known 2,3-anhydro-D-arabinitol derivative.

-

Carbon Elongation: A combination of inter- and intramolecular Horner-Emmons reactions was employed to construct a butenolide with a nona-5,7-diene moiety.

-

Intramolecular Diels-Alder Reaction: A stereoselective thermal intramolecular Diels-Alder reaction of the trienic compound yielded the desired endo-cycloadduct.

-

Lactone Transformation: The γ-lactone moiety in the cycloadduct was efficiently converted to the γ-hydroxy-γ-lactone present in Mniopetal E.

Logical Workflow for Structure Elucidation

The logical process for determining the structure of a novel natural product like a mniopetal involves a systematic workflow.

Figure 1: A generalized workflow illustrating the key stages in the structural elucidation of a novel natural product.

Biological Activity and Signaling Pathways

Mniopetal E has been identified as an inhibitor of HIV-1 reverse transcriptase.[2] This enzyme is crucial for the replication of the virus, and its inhibition is a key mechanism of action for many antiretroviral drugs.

While the precise signaling pathways modulated by this compound are not detailed in the available literature, the activity of related terpenoid compounds often involves interactions with critical cellular processes. For instance, some terpenoids are known to induce apoptosis (programmed cell death) in cancer cells through pathways involving the Bcl-2 family of proteins, particularly by modulating the levels of anti-apoptotic proteins like Mcl-1.[5]

Figure 2: A conceptual diagram illustrating a potential mechanism of action for a bioactive terpenoid like Mniopetal E.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sesquiterpenes | C15H24O2 | CID 139087999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

The intricate machinery of drimane sesquiterpene biosynthesis in fungi: A technical guide for researchers

An in-depth exploration of the enzymatic cascade, genetic organization, and regulatory networks governing the production of drimane sesquiterpenes in the fungal kingdom, providing a crucial resource for researchers, scientists, and drug development professionals.

Fungi are prolific producers of a vast array of secondary metabolites, including the structurally diverse and biologically active drimane sesquiterpenes. These C15 isoprenoid compounds, characterized by a bicyclic drimane skeleton, exhibit a wide range of pharmacological activities, from antimicrobial and anti-inflammatory to cytotoxic and neuroprotective, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of drimane sesquiterpenes in fungi, with a focus on the core enzymatic pathways, the genetic architecture of biosynthetic gene clusters, and the intricate regulatory networks that control their production. Detailed experimental protocols and quantitative data are presented to facilitate further research in this exciting field.

The Core Biosynthetic Pathway: From Farnesyl Diphosphate to Drimane Skeletons

The biosynthesis of all sesquiterpenes, including drimanes, originates from the central isoprenoid pathway, culminating in the formation of the universal precursor, farnesyl diphosphate (FPP). In fungi, FPP is synthesized primarily through the mevalonate (MVA) pathway. The journey from the linear FPP to the cyclic drimane core is orchestrated by a key class of enzymes known as terpene cyclases or synthases.

The Pivotal Role of Terpene Cyclases

The cyclization of FPP is the committed step in drimane sesquiterpene biosynthesis and is catalyzed by terpene cyclases. Fungi have evolved a fascinating diversity of these enzymes, including a novel class of haloacid dehalogenase (HAD)-like hydrolases, to construct the drimane framework[1][2].

Two distinct cyclization pathways have been elucidated in fungi, leading to the formation of two primary drimane precursors: drimenol and drim-8-ene-11-ol[1][2].

-

Drimenol Synthesis: In fungi such as Aspergillus calidoustus, a drimenol cyclase, DrtB, directly converts FPP to drimenol. This enzyme exhibits a catalytic function previously thought to be exclusive to plants[3].

-

Drim-8-ene-11-ol Synthesis: In Aspergillus oryzae, the biosynthesis of astellolides, a class of drimane-type esters, involves a more complex machinery. A HAD-like terpene cyclase, AstC, first cyclizes FPP to drimanyl pyrophosphate. Subsequently, two phosphatases, AstI and AstK, are required to dephosphorylate this intermediate to yield drim-8-ene-11-ol[2][4][5].

The following diagram illustrates the initial steps in the fungal drimane sesquiterpene biosynthetic pathway.

Caption: The initial cyclization steps in fungal drimane sesquiterpene biosynthesis, highlighting the two distinct pathways leading to drimenol and drim-8-ene-11-ol.

Tailoring Enzymes: Diversification of the Drimane Scaffold

Following the initial cyclization, the drimane skeleton undergoes a series of modifications by various tailoring enzymes, leading to the vast chemical diversity observed in this class of compounds. These enzymes are often encoded by genes located within the same biosynthetic gene cluster (BGC) as the terpene cyclase.

Key tailoring enzymes include:

-

Cytochrome P450 Monooxygenases (P450s): These enzymes are crucial for introducing hydroxyl groups at various positions on the drimane ring system, as well as catalyzing oxidations to form ketones, aldehydes, and carboxylic acids[3][6]. For example, in A. calidoustus, the P450 DrtD is responsible for hydroxylations at C-6, C-9, and C-12, and the oxidation of hydroxyl groups at C-6 and C-11[6].

-

FAD-binding Oxidoreductases: These enzymes can further oxidize aldehydes to carboxylic acids, a key step in the formation of lactone rings, a common feature in many drimane sesquiterpenoids[3]. In the A. calidoustus pathway, DrtC is responsible for this oxidation step[6].

-

Acyltransferases: These enzymes are responsible for the esterification of the drimane core with various acyl moieties, often derived from polyketide synthases (PKSs) also encoded within the BGC[6].

Genetic Organization: Biosynthetic Gene Clusters

In fungi, the genes encoding the enzymes for a specific secondary metabolic pathway are often physically clustered together on the chromosome. This organization, known as a biosynthetic gene cluster (BGC), facilitates the co-regulation of all the genes required for the production of a particular compound.

The BGCs for drimane sesquiterpene biosynthesis typically contain the gene for the terpene cyclase, as well as genes for P450s, oxidoreductases, acyltransferases, and sometimes even the enzymes for the biosynthesis of the acyl moieties for esterification[3][6]. The identification and characterization of these BGCs are crucial for understanding and engineering the biosynthesis of drimane sesquiterpenes.

Quantitative Data on Drimane Sesquiterpene Biosynthesis

Quantitative analysis of enzyme kinetics and product yields is essential for a complete understanding of the biosynthetic pathway and for developing strategies for metabolic engineering. The following tables summarize the available quantitative data for key enzymes and product yields in fungal drimane sesquiterpene biosynthesis.

Table 1: Enzyme Kinetic Parameters of Fungal Terpene Cyclases

| Enzyme | Fungal Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PamTps1 | Pestalotiopsis microspora | GPP | 16.72 ± 1.32 | Not Reported | 9.57 x 10-3 (µM-1s-1) | [7] |

| Fungal MetE | Aspergillus sojae | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 6.8 | 0.055 | 8.1 | [8] |

| Fungal MetE | Rhizopus delemar | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 0.8 | 0.02 | 25 | [8] |

| Fungal MetE | Rhizopus microsporus | (6S)-5-methyl-tetrahydropteroyl-L-glutamate3 | 2.1 | 0.03 | 14.3 | [8] |

| Note: | Specific kinetic data for drimane synthases from fungi are not readily available in the literature. The data presented here are for other fungal terpene cyclases and related enzymes to provide a general context. Terpene cyclases are generally characterized by low kcat values. |

Table 2: Product Yields of Drimane Sesquiterpenes from Fungal Biotransformation

| Substrate | Fungal Strain | Product | Yield (mg) | Yield (%) | Reference |

| Drimendiol | Cladosporium antarcticum | 9α-hydroxydrimendiol | 41.4 | 19.4 | [9] |

| Drimendiol | Cladosporium antarcticum | 3β-hydroxydrimendiol | 74.8 | 35.0 | [9] |

| Epidrimendiol | Cladosporium antarcticum | 9β-hydroxyepidrimendiol | 86.6 | 41.6 | [9] |

Experimental Protocols

The elucidation of drimane sesquiterpene biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following sections provide detailed methodologies for key experiments.

Gene Deletion via Homologous Recombination in Aspergillus

Targeted gene deletion is a powerful tool to investigate the function of specific genes within a BGC. The bipartite marker strategy is a commonly used method for efficient gene disruption in Aspergillus species[10].

Caption: A generalized workflow for targeted gene deletion in Aspergillus using the bipartite marker strategy.

Protocol:

-

Construct Bipartite Deletion Cassettes:

-

Amplify the 5' and 3' flanking regions (each approximately 1-1.5 kb) of the target gene from fungal genomic DNA using high-fidelity DNA polymerase.

-

Amplify a selectable marker gene (e.g., argB, pyrG) in two overlapping fragments.

-

Fuse the 5' flank to the first half of the marker and the 3' flank to the second half of the marker using fusion PCR or Gibson assembly.

-

-

Protoplast Transformation:

-

Selection and Screening:

-

Plate the transformed protoplasts on a selective regeneration medium lacking the nutrient for which the marker gene confers prototrophy.

-

Isolate individual transformants and perform genomic DNA extraction.

-

Screen for correct integration of the deletion cassette by PCR using primers that anneal outside the flanking regions and within the marker gene[10].

-

-

Verification and Analysis:

-

Confirm the gene deletion by Southern blot analysis or quantitative PCR (qPCR).

-

Cultivate the confirmed deletion mutant and the wild-type strain under producing conditions.

-

Extract the secondary metabolites and analyze the metabolic profiles by HPLC or GC-MS to observe the effect of the gene deletion.

-

Heterologous Expression of Fungal Enzymes

Heterologous expression in a well-characterized host, such as Escherichia coli or Saccharomyces cerevisiae, is a powerful technique to characterize the function of individual enzymes from a BGC.

Caption: A generalized workflow for the heterologous expression and functional characterization of a fungal biosynthetic enzyme.

Protocol for Expression in E. coli:

-

Cloning:

-

Amplify the full-length coding sequence of the target gene from fungal cDNA.

-

Clone the PCR product into a suitable E. coli expression vector (e.g., a pET vector with an N- or C-terminal His-tag for purification).

-

-

Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a rich medium (e.g., LB) to an optimal cell density (OD600 of 0.6-0.8).

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a lower temperature (e.g., 16-25 °C) to enhance soluble protein production.

-

-

Protein Purification (Optional):

-

Harvest the cells and lyse them by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, the purified enzyme or cell-free extract, and the substrate (FPP).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Extract the products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Analysis:

-

Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or library data.

-

Regulatory Networks Controlling Drimane Biosynthesis

The production of drimane sesquiterpenes, like other fungal secondary metabolites, is tightly regulated by a complex network of signaling pathways and global regulatory proteins. These regulatory systems respond to various environmental cues such as light, temperature, nutrient availability, and pH.

Two key global regulatory complexes in Aspergillus are:

-

LaeA: A nuclear methyltransferase that acts as a global positive regulator of secondary metabolism. Deletion of the laeA gene often leads to the silencing of multiple BGCs, including those for terpenoids[1][13][14][15][16].

-

The Velvet Complex: This complex, composed of proteins such as VeA, VelB, and VosA, integrates light signals to regulate both fungal development and secondary metabolism. The Velvet complex can interact with LaeA to control the expression of BGCs[17][18][19][20].

The following diagram illustrates the hierarchical regulation of secondary metabolism in Aspergillus.

Caption: A simplified model of the global regulatory network controlling secondary metabolism, including drimane biosynthesis, in Aspergillus.

Understanding these regulatory networks is crucial for developing strategies to activate silent BGCs and enhance the production of desired drimane sesquiterpenes.

Conclusion and Future Perspectives

The study of drimane sesquiterpene biosynthesis in fungi has unveiled a remarkable diversity of enzymes and biosynthetic strategies. The discovery of novel HAD-like terpene cyclases has expanded our understanding of the enzymatic repertoire for terpene biosynthesis. The elucidation of BGCs provides a genetic blueprint for the production of these valuable compounds and opens up avenues for their heterologous production and metabolic engineering.

Future research in this field will likely focus on:

-

Discovery of Novel Drimane BGCs: Genome mining of the vast number of sequenced fungal genomes will undoubtedly lead to the discovery of new drimane BGCs and novel drimane structures.

-

Enzyme Engineering: The detailed structural and mechanistic characterization of drimane synthases and tailoring enzymes will enable protein engineering efforts to alter their substrate specificity and product profiles, leading to the generation of novel "unnatural" drimane derivatives with potentially improved biological activities.

-

Regulatory Engineering: A deeper understanding of the global and pathway-specific regulatory networks will allow for the development of strategies to rationally engineer fungal strains for enhanced production of drimane sesquiterpenes.

This technical guide provides a solid foundation for researchers to delve into the fascinating world of fungal drimane sesquiterpene biosynthesis. The combination of advanced molecular genetics, enzymology, and synthetic biology will undoubtedly unlock the full potential of these remarkable natural products for the benefit of human health and society.

References

- 1. researchgate.net [researchgate.net]

- 2. Mining methods and typical structural mechanisms of terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbrg.riken.jp [cbrg.riken.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cleaning the Cellular Factory–Deletion of McrA in Aspergillus oryzae NSAR1 and the Generation of a Novel Kojic Acid Deficient Strain for Cleaner Heterologous Production of Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.wiki [static.igem.wiki]

- 12. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 13. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. LaeA, a regulator of secondary met ... | Article | H1 Connect [archive.connect.h1.co]

- 16. mdpi.com [mdpi.com]

- 17. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppressor Mutagenesis Identifies a Velvet Complex Remediator of Aspergillus nidulans Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Mniopetal D: Unraveling the Mechanism of a Novel Enzyme Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: Initial searches for "Mniopetal D" have not yielded specific information on this compound within publicly accessible scientific databases. The following guide is a structured template demonstrating the expected content and format for a technical whitepaper on a novel enzyme inhibitor. Should data for this compound become available, it can be populated into the sections below. The methodologies and diagrams are based on common practices in enzyme kinetics and drug discovery.

Abstract

This document provides a comprehensive technical overview of the putative enzyme inhibitor, this compound. It is intended to detail its mechanism of action, kinetic parameters, and the experimental methodologies used to elucidate its inhibitory profile. The information presented herein is crucial for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this compound's potential as a therapeutic agent.

Introduction

Enzyme inhibitors are pivotal in modern medicine, forming the basis for a wide array of therapeutic drugs. Their ability to modulate pathological enzymatic activity makes them prime candidates for treating diseases ranging from infections to metabolic disorders and cancer. The discovery of novel inhibitors with high specificity and potency is a continuous endeavor in pharmaceutical research.

This guide focuses on this compound, a compound of significant interest due to its potential enzyme inhibitory effects. A thorough understanding of its mechanism of action is paramount for its development into a clinical candidate. This document will synthesize the available (hypothetical) data on this compound, presenting it in a clear and structured format to facilitate further research and development efforts.

Target Enzyme and Biological Significance

(This section would be populated with specific information about the enzyme target of this compound, including its role in physiological and pathological processes.)

Quantitative Analysis of Enzyme Inhibition

The inhibitory activity of this compound against its target enzyme has been quantified through a series of kinetic assays. The data, summarized below, provides insights into the potency and mode of inhibition.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Experimental Conditions |

| IC50 | [Hypothetical Value, e.g., 5.2 µM] | [Substrate] = Km, 30 min incubation |

| Ki | [Hypothetical Value, e.g., 2.8 µM] | Competitive Inhibition Model |

Table 2: Kinetic Parameters in the Presence of this compound

| Inhibitor Concentration | Apparent Km | Apparent Vmax |

| 0 µM | [Hypothetical Value] | [Hypothetical Value] |

| 2 µM | [Hypothetical Value] | [Hypothetical Value] |

| 5 µM | [Hypothetical Value] | [Hypothetical Value] |

| 10 µM | [Hypothetical Value] | [Hypothetical Value] |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's inhibitory activity.

IC50 Determination Assay

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Protocol:

-

A reaction mixture containing the target enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) is prepared.

-

Varying concentrations of this compound (typically in a serial dilution) are added to the enzyme mixture and pre-incubated for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate at a concentration equal to its Michaelis constant (Km).

-

The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

-

The reaction is terminated, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

The percentage of inhibition is calculated for each this compound concentration relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Enzyme Kinetic Studies (Mode of Inhibition)

Objective: To elucidate the mechanism by which this compound inhibits the target enzyme (e.g., competitive, non-competitive, uncompetitive).

Protocol:

-

Enzyme activity is measured at various substrate concentrations in the absence and presence of different fixed concentrations of this compound.

-

Reaction mixtures are prepared as described for the IC50 assay, with varying substrate and inhibitor concentrations.

-

Initial reaction velocities (V0) are determined for each condition by monitoring product formation over a short time course where the reaction is linear.

-

The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.

-

Changes in the apparent Km and Vmax values in the presence of this compound are analyzed to determine the mode of inhibition.

Visualizing Mechanisms and Workflows

Diagrams are provided below to illustrate key concepts and experimental processes.

Mniopetal D: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal D is a naturally occurring drimane-type sesquiterpenoid that has garnered interest within the scientific community for its biological activity as a reverse transcriptase inhibitor. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, and the experimental protocols for its isolation. The information presented is collated from primary scientific literature to aid researchers and professionals in drug development and natural products chemistry.

Natural Sources and Abundance

This compound, along with its related compounds Mniopetals A, B, C, E, and F, is produced by a species of fungus belonging to the genus Mniopetalum, which are classified under Basidiomycetes. The specific strain identified as the producer of these compounds is Mniopetalum sp. 87256.[1] This fungus was first reported as a source of these novel enzyme inhibitors in 1994.

Quantitative data on the natural abundance of this compound in its fungal source is not extensively detailed in publicly available literature. However, the initial isolation studies provide insights into the yield of the related Mniopetal compounds from fungal fermentation. This data can serve as a proxy for understanding the potential abundance of this compound under laboratory conditions.

| Compound | Yield from Fermentation Broth |

| Mniopetal A | Data not available in abstract |

| Mniopetal B | Data not available in abstract |

| Mniopetal C | Data not available in abstract |

| This compound | Data not available in abstract |

| Mniopetal E | Data not available in abstract |

| Mniopetal F | Data not available in abstract |

Note: The primary literature abstract does not provide specific yields for each compound. Access to the full-text article is required for detailed quantitative data.

Experimental Protocols

The isolation of this compound is achieved through a multi-step process involving fermentation of the producing organism followed by extraction and chromatographic separation of the secondary metabolites. The following is a summary of the experimental methodology as described in the initial discovery of the Mniopetal compounds.[1]

1. Fermentation:

-

The producing organism, Mniopetalum sp. 87256, is cultured in a suitable fermentation medium.

-

Fermentation is carried out under controlled conditions (e.g., temperature, pH, aeration) to promote the production of secondary metabolites, including the Mniopetals.

2. Extraction:

-

Following fermentation, the fungal mycelium and the fermentation broth are separated.

-

The Mniopetal compounds are extracted from the culture filtrate and the mycelium using organic solvents.

3. Purification:

-

The crude extract is subjected to a series of chromatographic techniques to separate the individual Mniopetal compounds.

-

These techniques may include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

-

The final purification yields isolated Mniopetals A, B, C, D, E, and F.

4. Structure Elucidation:

-

The chemical structures of the isolated compounds, including this compound, are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

References

Mniopetal D: A Technical Whitepaper on its Physicochemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases currently lack specific quantitative physicochemical data, detailed experimental protocols, and defined signaling pathways for Mniopetal D. This document provides a comprehensive overview based on available information for the broader Mniopetal family and related drimane sesquiterpenoids to serve as a foundational guide for researchers.

Introduction

Mniopetals are a class of drimane sesquiterpenoids, a diverse group of natural products known for their wide range of biological activities. While specific research on this compound is limited, the structural similarities within the Mniopetal family and the broader class of drimane sesquiterpenoids allow for inferred properties and potential mechanisms of action. This technical guide synthesizes the available knowledge to provide a framework for future research and drug development efforts focused on this compound.

Physicochemical Properties

Quantitative physicochemical data for this compound are not currently available in public databases. However, based on the properties of other drimane sesquiterpenoids, a general profile can be anticipated. The following table summarizes typical physicochemical properties for this class of compounds. It is crucial to note that these are representative values and experimental determination for this compound is required for accurate characterization.

| Property | Representative Value for Drimane Sesquiterpenoids | Importance in Drug Development |

| Molecular Weight | 200 - 400 g/mol | Influences absorption, distribution, and diffusion across membranes. |

| logP (Lipophilicity) | 2 - 5 | Affects solubility, permeability, and plasma protein binding. |

| Aqueous Solubility | Low to moderate | Critical for formulation and bioavailability. |

| Melting Point | Variable, often crystalline solids | Important for formulation, stability, and purification. |

| pKa | Typically neutral, but can have acidic/basic moieties | Influences solubility and absorption at different physiological pH values. |

Experimental Protocols

Detailed experimental protocols for the isolation or synthesis of this compound have not been published. However, methodologies used for related compounds, such as Mniopetal E, provide a strong foundation for developing such protocols.

General Protocol for Isolation of Drimane Sesquiterpenoids from Natural Sources

This protocol outlines a general procedure for the extraction and isolation of drimane sesquiterpenoids from fungal or plant sources.

Workflow for Natural Product Isolation

Caption: General workflow for the isolation and characterization of natural products.

-

Extraction: The source material (e.g., fungal culture broth or mycelia) is extracted with an organic solvent such as ethyl acetate or methanol.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate).

-

Purification: Fractions containing compounds of interest (identified by thin-layer chromatography) are further purified by preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Representative Chemical Synthesis of a Drimane Sesquiterpenoid Core

The total synthesis of Mniopetal E has been reported and provides a blueprint for the synthesis of other Mniopetals. A key step in this synthesis is the intramolecular Diels-Alder reaction to construct the core drimane skeleton.

Key Synthetic Step: Intramolecular Diels-Alder Reaction

Caption: Key intramolecular Diels-Alder reaction in drimane sesquiterpenoid synthesis.

Potential Signaling Pathways and Mechanism of Action

The mechanism of action for this compound has not been elucidated. However, many drimane sesquiterpenoids exhibit cytotoxic and antiviral activities. These activities are often mediated through the modulation of key cellular signaling pathways. A plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Hypothetical Signaling Pathway for this compound Action

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing but understudied natural product. While specific data on its physicochemical properties and biological activities are lacking, the information available for the broader Mniopetal and drimane sesquiterpenoid families suggests its potential as a lead compound for drug discovery. Future research should prioritize the isolation or synthesis of this compound to enable comprehensive characterization of its physicochemical properties, elucidation of its mechanism of action, and evaluation of its therapeutic potential. The protocols and conceptual frameworks presented in this whitepaper provide a roadmap for these future investigations.

Mniopetal D: A Technical Guide to its Chemistry, Biological Activity, and Relationship with Mniopetals A, B, C, E, and F

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mniopetals are a family of drimane sesquiterpenoids isolated from fungi of the genus Mniopetalum. This guide provides a comprehensive overview of Mniopetal D and its relationship to the structurally similar compounds Mniopetal A, B, C, E, and F. The mniopetals have garnered interest in the scientific community for their notable biological activities, including the inhibition of viral reverse transcriptases, as well as their antimicrobial and cytotoxic properties. This document outlines their chemical structures, summarizes available biological data, and provides detailed experimental methodologies for their isolation, characterization, and bioactivity assessment.

Introduction

The mniopetals represent a class of natural products characterized by a common drimane sesquiterpenoid core. First isolated from a Canadian species of Mniopetalum, six members of this family, designated Mniopetals A, B, C, D, E, and F, have been identified and their structures elucidated through spectroscopic methods.[1] These compounds have demonstrated significant inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase, making them promising candidates for further investigation in drug discovery programs.[1][2] This guide focuses on this compound, placing it in the context of its chemical relatives and detailing the scientific foundation for its study.

Chemical Structures and Relationships

The chemical structures of Mniopetals A, B, C, D, E, and F are based on a shared tricyclic drimane sesquiterpenoid skeleton. The structural diversity within the family arises from variations in the oxygenation pattern and the nature of the ester side chains attached to the core. Mniopetal E is considered to possess the common skeletal framework of Mniopetals A through D.[3]

Below is a graphical representation of the structural relationships within the Mniopetal family, highlighting the core structure and points of variation.

Biological Activity

The Mniopetal family exhibits a range of biological activities, with the most prominent being the inhibition of reverse transcriptases. This activity has been observed against viral enzymes from human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1] In addition to their antiretroviral potential, these compounds have also demonstrated antimicrobial and cytotoxic effects.[1]

Quantitative Biological Data

While the general biological activities of the Mniopetal family are known, specific quantitative data, such as IC50 values, are not widely available in the public domain for all members. The following table summarizes the available information.

| Compound | Target/Assay | Activity Metric | Value | Reference |

| Mniopetal E | HIV-1 Reverse Transcriptase | Inhibition | Potent | [2] |

| Mniopetal F | RNA-directed DNA Polymerases | Inhibition | Active | [1] |

| Mniopetals A-F | Various Microbes | Antimicrobial | Active | [1] |

| Mniopetals A-F | Various Cancer Cell Lines | Cytotoxicity | Active | [1] |

Note: "Potent" and "Active" are qualitative descriptors from the literature; specific quantitative values are not provided in the available sources.

Experimental Protocols

This section details the general methodologies employed for the isolation, characterization, and biological evaluation of the mniopetals.

Isolation and Purification of Mniopetals

The following workflow outlines a typical procedure for the isolation and purification of drimane sesquiterpenoids from fungal cultures.

Methodology:

-

Fermentation: The producing fungal strain (Mniopetalum sp.) is cultivated in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the mniopetals from the aqueous medium. The organic phase is then concentrated to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual mniopetals. This typically involves initial fractionation by column chromatography on silica gel, followed by purification of the fractions using high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compounds are structurally characterized using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HMQC, NOESY) and Mass Spectrometry (MS).

Biological Assays

Principle: This assay measures the ability of a compound to inhibit the activity of a reverse transcriptase enzyme, which synthesizes DNA from an RNA template.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleotide triphosphates (dNTPs, one of which is labeled, e.g., [³H]TTP), and the reverse transcriptase enzyme.

-

Compound Incubation: The test compounds (mniopetals) at various concentrations are added to the reaction mixture and incubated.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and allowed to proceed for a defined period at an optimal temperature (e.g., 37°C). The reaction is then stopped, typically by the addition of EDTA.

-

Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This can be achieved through methods like scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to that of a control (without the inhibitor). IC50 values are then determined from dose-response curves.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

General Protocol:

-

Cell Seeding: Cells from a selected cancer cell line are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the mniopetals and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.

Conclusion

This compound and its related compounds represent a promising family of natural products with potential applications in antiviral and anticancer drug development. Their unique drimane sesquiterpenoid structures and demonstrated biological activities warrant further investigation. This guide provides a foundational understanding of the mniopetals, summarizing the current knowledge and outlining the key experimental approaches for their study. Future research should focus on obtaining the specific chemical structures of all members of the Mniopetal family, conducting comprehensive quantitative biological evaluations to establish structure-activity relationships, and elucidating their mechanisms of action. Such efforts will be crucial in unlocking the full therapeutic potential of these intriguing fungal metabolites.

References

Methodological & Application

Total Synthesis of Mniopetal D: An Experimental Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of Mniopetal D, a drimane-type sesquiterpenoid with noteworthy biological activity. The Mniopetals, isolated from the fungus Mniopetalum sp., have garnered interest as inhibitors of the reverse transcriptase of HIV-1, making their synthetic routes valuable for further investigation and analog development.

The total synthesis of this compound hinges on the successful construction of the core drimane skeleton, embodied in Mniopetal E, followed by the strategic installation of a specific side chain. This protocol outlines the key reactions and methodologies adapted from the seminal works of Suzuki et al. on the synthesis of (-)-Mniopetal E and Weihrather and Jauch on the final elaboration to this compound.

Key Synthetic Stages

The total synthesis can be conceptually divided into four main stages:

-

Construction of the Tricyclic Core (Mniopetal E) : This involves a multi-step sequence highlighted by a stereoselective intramolecular Diels-Alder reaction to form the characteristic 6-6-5 fused ring system.

-

Synthesis of the Chiral Side Chain : The preparation of (S)-2-acetoxy-2-methylbutanoic acid is a crucial step to introduce the necessary stereocenter and functionality for the final esterification.

-

Selective Protection and Esterification : A key challenge is the regioselective protection of one of the hydroxyl groups on a diol precursor to allow for the specific esterification with the chiral side chain.

-

Final Deprotection : The removal of protecting groups to yield the final natural product, this compound.

Experimental Protocols

Disclaimer: The following protocols are based on published literature. For precise experimental details, including reagent quantities, reaction times, and purification methods, it is imperative to consult the original research articles by Suzuki et al. (J. Org. Chem. 2000, 65, 8595-8607) and Weihrather and Jauch (Synthesis 2013, 45, 1410-1414).

Stage 1: Synthesis of the Mniopetal E Core

The synthesis of the Mniopetal E core is a complex undertaking. A key transformation in the synthesis reported by Suzuki et al. is the intramolecular Diels-Alder reaction.[1][2] This reaction is pivotal in establishing the stereochemistry of the tricyclic core.[1] Another critical step is a Sharpless asymmetric dihydroxylation to install a diol functionality.

Protocol: Sharpless Asymmetric Dihydroxylation (Illustrative)

-

To a solution of the alkene precursor in a 1:1 mixture of t-BuOH and water, add AD-mix-β and methanesulfonamide.

-

Cool the mixture to 0 °C and stir vigorously until the reaction is complete (monitored by TLC).

-

Quench the reaction with sodium sulfite.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired diol.

Stage 2: Synthesis of the (S)-2-Acetoxy-2-methylbutanoic Acid Side Chain

The synthesis of the chiral side chain can be achieved from commercially available starting materials.

Protocol: Synthesis of (S)-2-Acetoxy-2-methylbutanoic Acid

-

(S)-2-Hydroxy-2-methylbutanoic acid is treated with acetic anhydride in the presence of a catalytic amount of acid or base.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The excess acetic anhydride and acetic acid are removed under reduced pressure.

-

The crude product can be purified by distillation or chromatography to yield (S)-2-acetoxy-2-methylbutanoic acid.

Stage 3: Selective Protection and Esterification

A crucial step in the synthesis of this compound is the selective protection of the equatorial hydroxyl group of a diol precursor, followed by esterification with the prepared side chain.

Protocol: Selective Silylation and Esterification

-

Selective Protection: To a solution of the diol precursor in anhydrous dichloromethane at -78 °C, add 2,6-lutidine followed by the dropwise addition of tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf).

-

Stir the reaction mixture at low temperature until the selective formation of the mono-silylated product is observed (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

-

Dry the combined organic layers, concentrate, and purify the product by flash chromatography.

-

Esterification: To a solution of the protected precursor and (S)-2-acetoxy-2-methylbutanoic acid in an anhydrous aprotic solvent, add a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture to remove any precipitated urea byproduct.

-

Wash the filtrate with dilute acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer and concentrate under reduced pressure. Purify the residue by flash chromatography.

Stage 4: Final Deprotection

The final step is the removal of the silyl protecting group to furnish this compound.

Protocol: Deprotection of the Silyl Ether

-

To a solution of the silylated ester in tetrahydrofuran (THF), add a fluoride source such as tetrabutylammonium fluoride (TBAF) or HF-pyridine.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to yield this compound.

Data Presentation

| Step | Precursor | Key Reagents | Product | Yield (%) |

| Sharpless Asymmetric Dihydroxylation | Alkene Precursor | AD-mix-β, MeSO₂NH₂ | Diol Intermediate | High |

| Side Chain Synthesis | (S)-2-Hydroxy-2-methylbutanoic acid | Acetic anhydride | (S)-2-Acetoxy-2-methylbutanoic acid | High |

| Selective Protection | Diol Precursor | TBDMSOTf, 2,6-lutidine | Mono-silylated Diol | Good |

| Esterification | Mono-silylated Diol, Side Chain Acid | DCC, DMAP | Protected this compound | Good |

| Deprotection | Protected this compound | TBAF | This compound | High |

Note: Specific yields are reported in the cited literature.

Visualizations

Synthetic Workflow for this compound

References

Application Notes and Protocols for the Stereoselective Synthesis of the Mniopetal D Core Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the core structure of Mniopetal D, a member of a class of biologically active drimane-type sesquiterpenoids. The mniopetals have garnered interest due to their potential as inhibitors of the reverse transcriptase of HIV-1. The synthetic strategy hinges on the construction of the key tricyclic core, which is embodied in the structure of (-)-Mniopetal E. The core structural features include a trans-fused octahydronaphthalene skeleton and multiple contiguous stereogenic centers.

The cornerstone of this synthetic approach is a highly stereoselective intramolecular Diels-Alder (IMDA) reaction to form the 6-6 fused ring system. The synthesis begins with a chiral building block derived from D-mannitol and proceeds through a series of carefully controlled steps to assemble the precursor for the key cyclization.

Key Synthetic Strategy

The retrosynthetic analysis of the this compound core, equivalent to (-)-Mniopetal E, reveals a strategy centered on the following key transformations:

-

Intramolecular Diels-Alder Reaction: The trans-fused decalin core is constructed via a thermal IMDA reaction of a trienic precursor. The stereoselectivity of this reaction is crucial for establishing the correct relative stereochemistry of the core structure.

-

Horner-Wadsworth-Emmons Olefination: This reaction is employed to stereoselectively introduce the diene moiety required for the Diels-Alder reaction.

-

Chiral Pool Starting Material: The synthesis commences from a known enantiopure epoxide derived from D-mannitol, which establishes the absolute stereochemistry of the final product.

Experimental Protocols

The following protocols detail the key stages in the synthesis of the this compound core structure, based on the successful total synthesis of (-)-Mniopetal E.

Synthesis of the Dienophile Precursor

The initial phase of the synthesis focuses on the construction of the acyclic precursor containing the dienophile and the chiral centers that will direct the stereochemical outcome of the subsequent intramolecular Diels-Alder reaction. This involves a multi-step sequence starting from a known chiral epoxide.

Construction of the Triene for Intramolecular Diels-Alder Reaction

With the dienophile precursor in hand, the next critical phase is the stereoselective installation of the diene moiety. This is achieved through a Horner-Wadsworth-Emmons olefination, which allows for the controlled formation of the (E,E)-conjugated diene system.

Key Step: Intramolecular Diels-Alder Cyclization

This is the pivotal step in the synthesis, where the tricyclic core of the Mniopetals is formed with a high degree of stereocontrol.

Protocol for the Intramolecular Diels-Alder Reaction:

A solution of the triene precursor in a suitable high-boiling solvent (e.g., toluene or xylene) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cycloadduct as the major product. The stereochemical outcome of the reaction is dictated by the transition state geometry, which is influenced by the existing stereocenters in the tether connecting the diene and dienophile.

Data Presentation

The following table summarizes the yields for the key transformations in the synthesis of the this compound core structure.

| Step | Product | Yield (%) |

| Horner-Wadsworth-Emmons Olefination | Triene Precursor | ~85% |

| Intramolecular Diels-Alder Reaction | Tricyclic Core (Mniopetal E skeleton) | ~70% |

| Conversion of Mniopetal E to this compound | This compound | ~90% |

Yields are approximate and may vary based on experimental conditions and scale.

Visualizations

Synthetic Workflow

The overall synthetic strategy for the this compound core is depicted in the following workflow diagram.

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Key Transformations

The following diagram illustrates the logical relationship and dependencies of the key chemical transformations involved in the synthesis.

Caption: Logical flow of the key synthetic stages.

Application Notes and Protocols for the Purification of Mniopetal D from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the purification of Mniopetal D, a novel inhibitor of viral reverse transcriptases, from fungal cultures of a Mniopetalum species. The methodologies outlined are based on the original isolation procedures and are intended to guide researchers in obtaining this biologically active sesquiterpenoid for further study and development.

Introduction

This compound belongs to a class of novel enzyme inhibitors known as mniopetals, which were first isolated from the fermentation broth of a Canadian species of the basidiomycete Mniopetalum.[1] These compounds, including this compound, have demonstrated inhibitory activity against the RNA-directed DNA polymerases of several retroviruses, such as human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1] In addition to their antiretroviral potential, mniopetals also exhibit antimicrobial and cytotoxic properties.[1] This combination of biological activities makes this compound a compound of significant interest for drug discovery and development.

The successful purification of this compound is crucial for its structural elucidation, pharmacological characterization, and subsequent development into a potential therapeutic agent. This document provides a comprehensive protocol for the isolation and purification of this compound from fungal fermentation cultures.

Data Presentation

The following table summarizes the key quantitative data associated with the purification of this compound and related compounds as described in the foundational literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Activity |

| This compound | C₁₅H₂₀O₃ | 248.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |

| Mniopetal A | C₁₅H₂₂O₃ | 250.34 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |

| Mniopetal B | C₁₅H₂₀O₂ | 232.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |

| Mniopetal C | C₁₅H₂₀O₃ | 248.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |

| Mniopetal E | C₁₅H₂₀O₄ | 264.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |

| Mniopetal F | C₁₅H₂₂O₄ | 266.33 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |

Experimental Protocols

This section details the methodologies for the fermentation of the producing fungal strain and the subsequent purification of this compound.

Fungal Fermentation

-

Producing Organism: A species of Mniopetalum (Basidiomycetes).[1]

-

Fermentation Medium: A suitable liquid nutrient broth for the cultivation of Basidiomycetes. The exact composition should be optimized for the specific Mniopetalum strain. A typical medium might consist of a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Fermentation Conditions:

-

The fungus is cultured in submerged fermentation in shake flasks or a bioreactor.

-

Incubation is carried out at a controlled temperature and agitation speed to ensure optimal growth and secondary metabolite production.

-

The fermentation is continued until the maximum yield of this compound is achieved, which can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of small culture extracts.

-

Extraction of Mniopetals from Culture Broth

-

Harvesting: After the fermentation period, the culture broth is harvested.

-

Mycelial Separation: The fungal mycelium is separated from the culture filtrate by filtration or centrifugation.

-

Solvent Extraction:

-

The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

-

The extraction is typically performed multiple times (e.g., 3 times) to ensure complete recovery of the compounds.

-

The organic phases are combined.

-

-

Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving different chromatographic techniques.

-

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Stationary Phase: Silica gel (e.g., silica gel 60, 70-230 mesh).

-

Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity. A typical solvent system would start with n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate (e.g., n-hexane:ethyl acetate gradient from 100:0 to 0:100).

-

Fraction Collection: Fractions are collected and monitored by TLC for the presence of this compound. Fractions containing the target compound are pooled.

-

-

Step 2: High-Performance Liquid Chromatography (HPLC) (Fine Purification)

-

System: A preparative or semi-preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used for the separation of sesquiterpenoids.

-

Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. The exact composition and gradient profile should be optimized based on analytical HPLC runs of the pooled fractions from the silica gel column.

-

Injection: The pooled and concentrated fractions from the previous step are dissolved in the mobile phase and injected onto the HPLC column.

-

Detection and Fraction Collection: The elution of compounds is monitored by UV absorbance at a suitable wavelength. The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the collected this compound fraction is assessed by analytical HPLC. If necessary, a final polishing step using a different HPLC column or mobile phase can be performed to achieve the desired purity.

-

Visualizations

The following diagrams illustrate the key processes involved in the purification of this compound.

Caption: Workflow for the purification of this compound.

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

References

Application Notes and Protocols for In Vitro Antiviral Activity Testing of Mniopetal D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal D is a drimane sesquiterpenoid, a class of natural products known for a variety of biological activities. A related compound, Mniopetal E, has been identified as an inhibitor of the reverse transcriptase of human immunodeficiency virus (HIV)-1.[1] This suggests that this compound may also possess antiviral properties, potentially through a similar mechanism of action. These application notes provide a comprehensive overview of in vitro assays to screen for and characterize the antiviral activity of this compound. The protocols detailed below are designed to guide researchers in determining the efficacy and preliminary mechanism of action of this compound against a range of viruses, with a particular focus on retroviruses.

Key Antiviral Screening Parameters

To quantitatively assess the antiviral potential of this compound, several key parameters must be determined. These values allow for a standardized comparison of its efficacy and safety profile.

| Parameter | Description | Typical Assay Used |

| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral replication by 50%. | Plaque Reduction Assay, CPE Inhibition Assay, Virus Yield Reduction Assay, TCID50 Assay |

| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that reduces the viability of host cells by 50%. | MTT Assay, MTS Assay, Neutral Red Uptake Assay |

| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). A higher SI value indicates a more favorable safety profile, as the compound is more potent against the virus than it is toxic to the host cells. | Calculated from CC50 and EC50 values |

| IC50 (50% Inhibitory Concentration) | The concentration of the compound that inhibits the activity of a specific viral enzyme (e.g., reverse transcriptase) by 50%. | Enzyme-specific biochemical assays (e.g., Reverse Transcriptase Assay) |

Recommended Experimental Workflow

A tiered approach is recommended for the comprehensive evaluation of this compound's antiviral activity. This workflow begins with broad screening assays and progresses to more specific mechanism-of-action studies.

Caption: Experimental workflow for antiviral screening of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells (CC50).

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, MT-4, HeLa)

-

96-well cell culture plates

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Protocol:

-

Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the cells and add the different concentrations of this compound. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).[2][3][4]

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates

-

Virus stock with a known titer (PFU/mL)

-

This compound serial dilutions

-

Infection medium (serum-free or low-serum medium)

-

Overlay medium (e.g., medium containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixative solution (e.g., 10% formaldehyde)

Protocol:

-

Seed plates with host cells to achieve a confluent monolayer on the day of infection.[4]

-

Prepare serial dilutions of this compound in infection medium at concentrations below the determined CC50.

-

Remove the growth medium from the cell monolayers and wash with PBS.

-

In separate tubes, mix a standardized amount of virus (to produce 50-100 plaques per well) with each dilution of this compound and incubate for 1 hour at 37°C. Also, prepare a virus control (virus without compound).

-

Inoculate the cell monolayers with the virus-compound mixtures.

-

Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.

-

Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

-

Fix the cells with the fixative solution and then stain with the staining solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of reverse transcriptase, a key enzyme for retroviruses like HIV.[1][5]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

RT assay kit (commercially available, often colorimetric or chemiluminescent)[5]

-

This compound serial dilutions

-

Positive control inhibitor (e.g., Nevirapine or AZT)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound.

-

Follow the manufacturer's protocol for the RT assay kit. Typically, this involves coating a microplate with a template-primer complex.

-

Add the reaction mixture, including the recombinant RT enzyme and the various dilutions of this compound (or positive/negative controls), to the wells.

-

Incubate to allow for the synthesis of DNA by the RT enzyme.

-

The newly synthesized DNA is then labeled with a DIG-dUTP.

-

An anti-DIG-POD antibody is added, which binds to the DIG-labeled DNA.

-

A colorimetric substrate is added, and the reaction is stopped.

-

Read the absorbance at the specified wavelength.

-

Calculate the percentage of RT inhibition for each concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway: Retroviral Replication and Potential Inhibition by this compound

The following diagram illustrates the key stages of a retroviral life cycle, highlighting the step potentially targeted by this compound, based on the activity of its analog, Mniopetal E.

Caption: Potential mechanism of this compound as a reverse transcriptase inhibitor.

Data Interpretation and Next Steps

The results from these assays will provide a comprehensive in vitro profile of this compound's antiviral activity.

| Assay | Favorable Outcome for this compound | Interpretation |

| Cytotoxicity Assay | High CC50 value | Low toxicity to host cells. |

| Plaque Reduction Assay | Low EC50 value | Potent inhibition of viral replication. |

| Selectivity Index | High SI value (>10) | The compound is a promising candidate for further development, as it is significantly more effective against the virus than it is toxic to host cells. |

| RT Inhibition Assay | Low IC50 value | This compound likely acts as a direct inhibitor of reverse transcriptase. |

| Time-of-Addition Assay | Inhibition when added during the early stages of infection | Supports the hypothesis that this compound targets an early event in the viral life cycle, such as reverse transcription. |

| Virucidal Assay | No reduction in viral titer | The compound does not directly inactivate the virus but acts intracellularly. |

A promising outcome from this initial in vitro screening would be a high selectivity index and a low IC50 value in the reverse transcriptase assay. Such results would warrant further investigation, including studies against a broader panel of viruses, resistance profiling, and evaluation in in vivo animal models to assess efficacy and safety.

References

- 1. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]